molecular formula C12H15NO4 B1222651 4-Nitrophenyl hexanoate CAS No. 956-75-2

4-Nitrophenyl hexanoate

Cat. No.: B1222651
CAS No.: 956-75-2
M. Wt: 237.25 g/mol
InChI Key: OLRXUEYZKCCEKK-UHFFFAOYSA-N
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Description

4-Nitrophenyl hexanoate is an organic compound with the chemical formula C12H15NO4. It is a derivative of hexanoic acid and 4-nitrophenol, characterized by the presence of a nitro group attached to the phenyl ring. This compound is commonly used in biochemical assays and as a substrate for enzyme activity studies due to its ability to release 4-nitrophenol upon hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl hexanoate can be synthesized through the esterification reaction between 4-nitrophenol and hexanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl hexanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved to produce 4-nitrophenol and hexanoic acid. This reaction can be catalyzed by various enzymes, including esterases and lipases .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 4-nitrophenyl hexanoate involves its hydrolysis by esterases or lipases. The enzyme binds to the ester substrate, facilitating the nucleophilic attack on the carbonyl carbon by a water molecule. This results in the cleavage of the ester bond and the release of 4-nitrophenol and hexanoic acid . The molecular targets of this reaction are the ester bonds within the compound, and the pathway involves the formation of a tetrahedral intermediate during the hydrolysis process .

Properties

IUPAC Name

(4-nitrophenyl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXUEYZKCCEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-75-2
Record name 956-75-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Nitrophenyl hexanoate used to study enzymes?

A: this compound serves as a useful tool for studying enzymes, particularly esterases and lipases, due to its colorimetric properties. [, , , , ] When hydrolyzed by these enzymes, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows for convenient and sensitive monitoring of enzymatic activity.

Q2: Are there differences in how effectively different enzymes hydrolyze this compound?

A: Yes, different enzymes exhibit varying catalytic efficiencies toward this compound. Research comparing human pancreatic bile-salt-dependent lipase isoforms revealed differences in their catalytic constants (kcat) for this substrate. [] While both isoforms displayed similar substrate affinity (Km), the ConA-unreactive form exhibited a 3-4 fold higher kcat than the ConA-reactive form, indicating faster hydrolysis. Similarly, studies on mouse esterases showed varying Km and kcat values for this compound, highlighting the influence of enzyme structure on substrate specificity and catalytic efficiency. [, ]

Q3: Beyond simple hydrolysis, can this compound participate in other reactions with enzymes?

A: Interestingly, certain catalytic antibodies developed against a phosphonate hapten have demonstrated the ability to catalyze both the hydrolysis and perhydrolysis of this compound. [] Perhydrolysis, using hydrogen peroxide, leads to the formation of peroxybutanoic acid. These antibodies displayed selectivity towards the length of the acyl chain, effectively hydrolyzing 4-nitrophenyl butanoate, hexanoate, and decanoate, but not 4-nitrophenyl acetate. This finding suggests the possibility of exploring this compound in novel catalytic reactions beyond simple hydrolysis.

Q4: Can this compound be used to screen for enzymes with specific activities?

A: Yes, the research suggests that this compound, along with similar nitrophenyl conjugated substrates, can be valuable for screening enzyme libraries. [] Researchers investigating putative polyester polyurethane degrading enzymes used this compound and 4-Nitrophenyl valerate to assess esterase activity in cell-free expression systems. This approach enables rapid screening and identification of enzymes with desired activities, potentially leading to the discovery of novel biocatalysts for various applications.

Q5: Have any synthetic catalysts been developed that can hydrolyze this compound?

A: Yes, researchers have successfully synthesized surfactant analogs of 4-(dimethylamino)pyridine and evaluated their catalytic activity against this compound. [] Among these, sodium 10-[butyl(4-pyridinyl)amino]decyl sulfate exhibited promising activity, with a k2 value of 38.0 M-1 s-1 at pH 8.5, comparable to o-iodosobenzoate derivatives. This finding demonstrates the potential of designing and developing synthetic catalysts inspired by enzymatic systems for efficient hydrolysis of this compound.

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